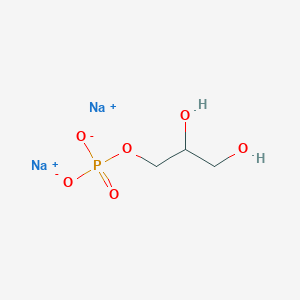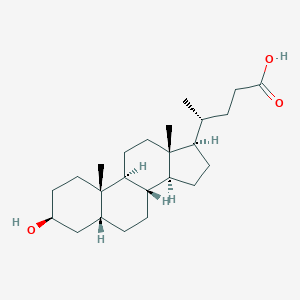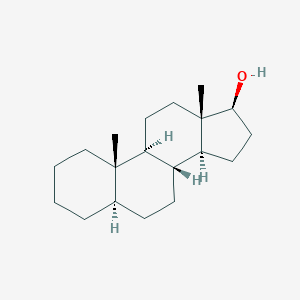
(R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate is a chemical compound that has been used in scientific research for various applications. This compound is a derivative of dodecanoic acid, which is a saturated fatty acid commonly found in coconut oil and palm kernel oil.
Mechanism of Action
The mechanism of action of (R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate is not well understood. However, it is believed that this compound interacts with lipids and proteins in cell membranes, leading to changes in their structure and function. This, in turn, can affect various cellular processes, including cell signaling, metabolism, and gene expression.
Biochemical and Physiological Effects
(R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate has been shown to have several biochemical and physiological effects. For example, this compound has been shown to increase the stability of lipase enzymes, which can improve their efficiency in biocatalysis reactions. In addition, (R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
(R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has excellent biocompatibility, making it an ideal candidate for drug delivery and biocatalysis applications. In addition, (R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate has been shown to have low toxicity, which is important for in vitro and in vivo experiments.
One limitation of (R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate is its relatively low solubility in water. This can make it difficult to work with in aqueous environments. In addition, the mechanism of action of this compound is not well understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research involving (R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate. One area of research could focus on the development of new drug delivery systems using this compound. Another area of research could focus on the use of (R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate as a substrate for lipase enzymes in biocatalysis reactions. Finally, future research could focus on elucidating the mechanism of action of this compound, which could lead to a better understanding of its potential applications.
Conclusion
In conclusion, (R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate is a chemical compound that has been used in scientific research for various applications. This compound has several advantages, including excellent biocompatibility and low toxicity. However, its low solubility in water and unclear mechanism of action are limitations that must be considered. Future research in this area could lead to the development of new drug delivery systems, biocatalysis reactions, and a better understanding of the potential applications of this compound.
Synthesis Methods
The synthesis of (R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate involves the reaction of dodecanoic acid with a tetrahydrofuran derivative. The reaction is catalyzed by a lipase enzyme, which leads to the formation of the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
(R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate has been used in scientific research for various applications, including drug delivery, biocatalysis, and bioimaging. This compound has been shown to have excellent biocompatibility, making it an ideal candidate for drug delivery applications. In addition, (R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate has been used as a substrate for lipase enzymes, which can be used in biocatalysis reactions. Finally, this compound has been used as a fluorescent probe for bioimaging applications.
properties
IUPAC Name |
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)24-15(12-19)18-17(22)14(20)13-23-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFFTRNUGSQDSY-BURFUSLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-((2S,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl dodecanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


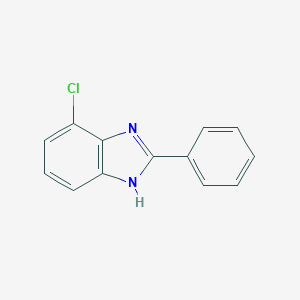


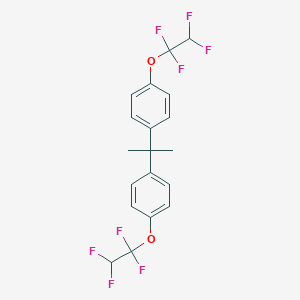
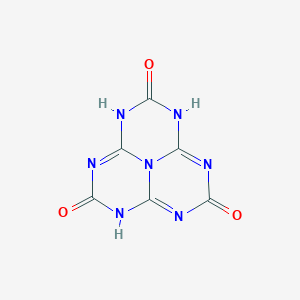
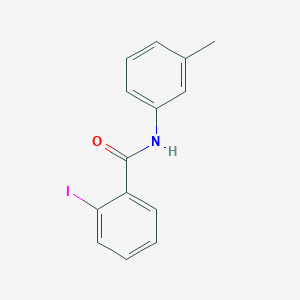
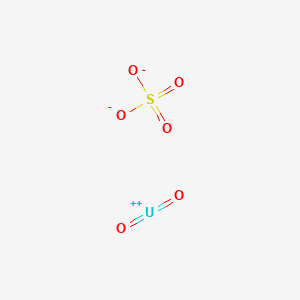
![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)

